Cas no 85-55-2 (2-(4-Methylbenzoyl)benzoic acid)
2-(4-Methylbenzoyl)benzoic acid Properties
Names and Identifiers
-
- 2-(4-Methylbenzoyl)benzoic acid
- 2-(p-Toluoyl)benzoic acid
- 4-Methylbenzophenone-2-carboxylic acid
- 2-(4-Toluoyl)benzoic acid
- 2-(4-Methylbenzoyl)benzenecarboxylic acid
- 4-Methylbenzophenone-2'-carboxylic Acid
- p-Toluoyl-o-benzoic Acid
- Benzoicacid, o-(p-toluoyl)- (6CI,7CI,8CI)
- 2-(4'-Methylbenzoyl)benzoic acid
- 4'-Methyl-2-benzoylbenzoic acid
- 4'-Methylbenzophenone-2-carboxylic acid
- NSC 11224
- o-(p-Toluoyl)benzoic acid
- Benzoic acid, 2-(4-methylbenzoyl)-
- 2-p-Toluoylbenzoic acid
- 2-(p-Toluyl)benzoic acid
- Benzoic acid, o-(p-toluoyl)-
- 4DN9G70PQF
- 2-[(4-methylphenyl)carbonyl]benzoic acid
- 2-(4-Methyl-benzoyl)-benzoic acid
- 2-(4-METHYLBENZOYL)BENZOIC ACI D
- NSC11224
- 2-(4-Methyl-Benzoyl)Benzoic Acid
- Maybridge1_003
- 2-(4-METHYLBENZOYL)BENZOICACID
- SR-01000597212
- SR-01000597212-1
- HMS550P08
- EN300-17146
- UNII-4DN9G70PQF
- BBL013167
- FT-0608920
- AG-205/01795008
- UNM000011084701
- NSC-11224
- CCG-241929
- 85-55-2
- ICQOWIXIHDDXDI-UHFFFAOYSA-N
- T0308
- A841359
- 2-(4-methylbenzoyl)-benzoic acid
- 5Y-1180
- D97732
- 2-(4-methylbenzoyl)benzoate
- F0850-6789
- MFCD00020287
- DTXSID6058926
- Z56893178
- p-Toluyl-o-benzoic acid
- STK398304
- Q27259453
- CHEMBL83270
- EINECS 201-614-3
- W-104079
- Maybridge1_003330
- BDBM50145840
- Oprea1_759926
- 2-p-toluoylbenzoesyre
- 2-(P-TOLUYL)BENZOIC ACID [MI]
- UNM-0000306020
- SCHEMBL503364
- o-(p-toluyl)benzoic acid
- AKOS000119491
- 2-(p-Toluoyl)benzoicacid
- 2-(4-Methylbenzoyl)benzoic acid (ACI)
- Benzoic acid, o-(p-toluoyl)- (6CI, 7CI, 8CI)
- 2-(4′-Methylbenzoyl)benzoic acid
- 4-Methylbenzophenone-2′-carboxylic acid
- 4′-Methyl-2-benzoylbenzoic acid
- 4′-Methylbenzophenone-2-carboxylic acid
- SY048441
- ALBB-020003
- benzoic acid, 2-(p-toluoyl)-
- DB-030194
- NS00038974
- +Expand
-
- MFCD00020287
- ICQOWIXIHDDXDI-UHFFFAOYSA-N
- 1S/C15H12O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h2-9H,1H3,(H,17,18)
- O=C(C1C(C(C2C=CC(C)=CC=2)=O)=CC=CC=1)O
- 2111078
Computed Properties
- 240.07900
- 1
- 3
- 3
- 240.078644
- 18
- 316
- 0
- 0
- 0
- 0
- 0
- 1
- 2.8
- 4
- 0
- 54.4
Experimental Properties
- 2.92420
- 54.37000
- 9539
- 1.5570 (estimate)
- 342.97°C (rough estimate)
- 138.0 to 142.0 deg-C
- 244.4 °C
- Those containing a molecule of crystal water are prismatic crystals with sweet taste and become anhydrous at 100 ℃
- Soluble in ethanol, benzene, ether, acetone and boiling toluene, slightly soluble in boiling water
- 1.1783 (rough estimate)
2-(4-Methylbenzoyl)benzoic acid Security Information
- GHS07
- 3
- S26-S37/39
- R36/37/38
- Xi
- H315-H319
- P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- warning
- R36/37/38: irritating to eyes, respiratory tract and skin.
- Yes
- IRRITANT
2-(4-Methylbenzoyl)benzoic acid Customs Data
- 2918300090
-
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-(4-Methylbenzoyl)benzoic acid Price
2-(4-Methylbenzoyl)benzoic acid Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Synthetic Circuit 3
Synthetic Circuit 4
Synthetic Circuit 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Synthetic Circuit 6
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Synthetic Circuit 7
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Synthetic Circuit 8
Synthetic Circuit 9
Synthetic Circuit 10
Synthetic Circuit 11
1.2 Reagents: Water Solvents: Ethyl acetate
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Aluminum chloride Solvents: Dimethylformamide
2.2 Reagents: Water Solvents: Ethyl acetate
Synthetic Circuit 17
Synthetic Circuit 18
1.2 0 °C; 1 h, 0 °C → rt; 30 min, reflux
Synthetic Circuit 19
1.2 0 °C; 1 h, 0 °C → rt; 30 min, reflux
1.3 Reagents: Hydrochloric acid , Water
2-(4-Methylbenzoyl)benzoic acid Raw materials
- 2,4-Dimethylbenzophenone
- methyl (2E)-3-(4-methylphenyl)prop-2-enoate
- p-Tolylmagnesium bromide (1.0 M solution in THF)
- 1,2-Benzenedicarbonyldiazide
- 1H-2,3-Benzoxazin-1-one, 4-(4-methylphenyl)-
- m-Cymene
- Benzoic acid
- Lithium, [2-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)phenyl]-
- 2-(4-methylphenyl)-2-oxoacetic acid
- 1-(4-Methylphenyl)-2H-isoindole
- p-Toluoyl chloride
- 3-(4-methylphenyl)prop-2-enoic acid
2-(4-Methylbenzoyl)benzoic acid Preparation Products
2-(4-Methylbenzoyl)benzoic acid Suppliers
2-(4-Methylbenzoyl)benzoic acid Related Literature
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1. Formation of inclusion complexes of benzophenone derivatives; β-cyclodextrin studied by induced circular dichroismNorio Matsuura,Shunsuke Takenaka,Niichiro Tokura J. Chem. Soc. Perkin Trans. 2 1977 1419
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2. Anthraquinone dyes. Part III. Nitration of toluoylbenzoic acid and cyclisation of the corresponding amino-acids to amino-derivatives of 2-methylanthraquinoneJ. Arient,J. ?losar,V. ?těrba,K. Obruba J. Chem. Soc. C 1967 1329
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3. Ion-pair aggregation of a long-chain carboxylic acid and an amine in benzene studied by induced circular dichroismShunsuke Takenaka,Mikiko Sugiyama,Niichiro Tokura J. Chem. Soc. Perkin Trans. 2 1976 555
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Sreeraj Gopi,Augustine Amalraj,Joby Jacob,Nandakumar Kalarikkal,Sabu Thomas,Qipeng Guo New J. Chem. 2018 42 5117
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9. Preparation of pyrimido[2,1-a]phthalazines and an aminopyrimido[2,1-a]isoindole by retro Diels–Alder reactionPál Sohár,Ferenc Miklós,Antal Csámpai,Géza Stájer J. Chem. Soc. Perkin Trans. 1 2001 558
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10. 743. The mechanism of the Schmidt reaction with o-benzoylbenzoic acidC. L. Arcus,M. M. Coombs J. Chem. Soc. 1953 3698